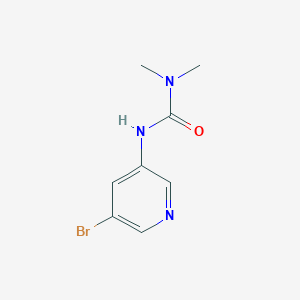

3-(5-Bromopyridin-3-yl)-1,1-dimethylurea

Description

3-(5-Bromopyridin-3-yl)-1,1-dimethylurea is a urea derivative featuring a 5-bromo-substituted pyridine ring at the 3-position of the urea backbone. This compound belongs to the class of 3-aryl-1,1-dimethylureas, which are characterized by a dimethylurea group attached to an aromatic or heteroaromatic ring system. The bromine atom on the pyridine ring likely influences electronic properties, lipophilicity, and binding interactions compared to chlorinated or alkyl-substituted phenyl analogs.

Properties

Molecular Formula |

C8H10BrN3O |

|---|---|

Molecular Weight |

244.09 g/mol |

IUPAC Name |

3-(5-bromopyridin-3-yl)-1,1-dimethylurea |

InChI |

InChI=1S/C8H10BrN3O/c1-12(2)8(13)11-7-3-6(9)4-10-5-7/h3-5H,1-2H3,(H,11,13) |

InChI Key |

LIMQGFLYMNNYPX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=CN=C1)Br |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its anticancer potential. Research indicates that derivatives of urea, particularly those containing halogenated pyridine moieties, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to 3-(5-Bromopyridin-3-yl)-1,1-dimethylurea can effectively inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Case Study: In Vitro Evaluation

A recent study evaluated the cytotoxic effects of a related compound on several human cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The results demonstrated that the compound exhibited an IC50 value of approximately 4.64 µM against Jurkat cells, indicating potent cytotoxicity. The mechanism involved cell cycle arrest in the sub-G1 phase and inhibition of angiogenesis in tumor tissues, suggesting a multifaceted approach to combating cancer .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes that are crucial for disease progression.

Enzyme Targeting

- Matrix Metalloproteinases (MMPs) : These enzymes play a significant role in cancer metastasis and tissue remodeling. Computational docking studies have shown that derivatives of this compound bind effectively to MMP-2 and MMP-9 with favorable binding energies (-9.0 kcal/mol and -7.8 kcal/mol, respectively), indicating potential as therapeutic agents for cancer treatment .

Synthesis and Structural Optimization

The synthesis of this compound typically involves straightforward organic reactions using readily available starting materials. The optimization of its structure through computational methods has led to enhanced biological activity.

Synthetic Pathways

Common synthetic routes include:

- Aminolysis Reactions : Utilizing various carboxylic acid chlorides to form urea derivatives.

- Coupling Reactions : Employing coupling reagents like dicyclohexylcarbodiimide (DCC) or carbonyl diimidazole (CDI) to facilitate the formation of the urea bond.

Broader Therapeutic Applications

Beyond oncology, compounds with similar structures have been explored for their potential in treating other conditions such as:

- Anti-inflammatory Agents : Some studies suggest that derivatives may exhibit anti-inflammatory properties by modulating immune responses.

- Antimicrobial Activity : The presence of the bromine atom enhances biological activity against certain bacterial strains.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(5-Bromopyridin-3-yl)-1,1-dimethylurea with key analogs, emphasizing structural variations, biological activity, and applications:

Structural and Electronic Differences

- Aromatic vs. Heteroaromatic Rings: Unlike DCMU and isoproturon (phenyl-based), the bromopyridinyl derivative incorporates a nitrogen-containing pyridine ring.

- Substituent Effects : The 5-bromo substituent on the pyridine ring is electron-withdrawing, which may reduce electron density at the urea moiety compared to electron-donating groups (e.g., isopropyl in isoproturon). This could influence redox properties or metabolic stability .

Physicochemical Properties

- Lipophilicity : Pyridine rings generally increase hydrophilicity compared to phenyl rings. However, the bromine atom may counterbalance this effect, enhancing lipophilicity and membrane permeability relative to DCMU .

- Synthetic Accessibility : DCMU is synthesized via straightforward routes with high yields , whereas bromopyridinyl derivatives may require specialized coupling reactions (e.g., Buchwald-Hartwig amination) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Bromopyridin-3-yl)-1,1-dimethylurea, and how can purity be validated?

- Methodological Answer :

- Synthesis : Utilize nucleophilic substitution between 5-bromopyridin-3-amine and dimethylcarbamoyl chloride. Alternatively, explore urea-forming reactions via isocyanate intermediates under anhydrous conditions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR to verify absence of unreacted starting materials or byproducts .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Combine H NMR (to identify dimethylurea protons and pyridine ring splitting patterns) and FT-IR (to detect urea C=O stretching ~1650 cm).

- Mass Spectrometry : Use high-resolution MS (ESI+) to confirm molecular ion [M+H] at m/z 258.0 (theoretical for CHBrNO).

- Elemental Analysis : Validate Br content (~31.0%) via combustion analysis .

Q. How can researchers assess the solubility and stability of this compound under varying conditions?

- Methodological Answer :

- Solubility : Conduct equilibrium solubility studies in DMSO, water, and ethanol (25°C, 48 hrs). Centrifuge and quantify supernatant via UV-Vis (λ = 270 nm).

- Stability : Perform accelerated degradation studies (40°C/75% RH, pH 1–9 buffers). Monitor decomposition via HPLC and identify degradation products using LC-MS .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variables : Test temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (DMF vs. THF).

- Design : Use a 2 factorial matrix (8 experiments) to evaluate main effects and interactions.

- Analysis : Apply ANOVA to identify significant factors. For example, higher catalyst loading may reduce reaction time but increase purification challenges .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Scenario : Discrepancy between NMR (expected singlet for dimethylurea) and X-ray crystallography (potential conformational isomerism).

- Resolution : Perform variable-temperature NMR to detect dynamic effects. Use DFT calculations (B3LYP/6-31G*) to model preferred conformers and compare with crystallographic data .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Target Identification : Screen against kinase databases (e.g., PDB) using molecular docking (AutoDock Vina). Prioritize targets with binding energy ≤ -8.0 kcal/mol.

- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability. Validate with in vitro kinase inhibition assays (IC determination) .

Methodological Challenges and Solutions

Q. How to design experiments evaluating the compound’s role in catalytic systems (e.g., ligand in metal complexes)?

- Methodological Answer :

- Coordination Studies : Titrate this compound with Pd(OAc) in DCM. Monitor via UV-Vis for ligand-to-metal charge transfer bands.

- Catalytic Testing : Assess Suzuki-Miyaura coupling efficiency (aryl bromide vs. phenylboronic acid). Compare turnover frequency (TOF) with control ligands .

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.